Tert-butyl[4-(dimethylamino)phenyl]formamide
Description
Properties
IUPAC Name |
N-tert-butyl-N-[4-(dimethylamino)phenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)15(10-16)12-8-6-11(7-9-12)14(4)5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNWOXSRQDKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=O)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191428 | |
| Record name | N-[4-(Dimethylamino)phenyl]-N-(1,1-dimethylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887573-45-7 | |
| Record name | N-[4-(Dimethylamino)phenyl]-N-(1,1-dimethylethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887573-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Dimethylamino)phenyl]-N-(1,1-dimethylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4-(dimethylamino)benzoic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) with EDC (1.2 equiv) and hydroxybenzotriazole (HOBT, 1.1 equiv) at 0–5°C under nitrogen. Tert-butylamine (1.5 equiv) is added dropwise, followed by stirring at room temperature for 12–18 hours. The reaction proceeds via an O-acylisourea intermediate, which reacts with the amine to form the amide.
Yield and Purification
Typical yields range from 85–92% after column chromatography (silica gel, ethyl acetate/hexane). Key advantages include:
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Compatibility with acid-sensitive functional groups.
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Minimal racemization due to mild conditions.
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Scalability to multi-gram quantities without significant yield loss.
Schotten-Baumann Reaction for Direct Acylation
The Schotten-Baumann method involves reacting an acyl chloride with an amine in aqueous basic conditions. For this compound, this approach requires prior synthesis of 4-(dimethylamino)benzoyl chloride.
Synthesis of 4-(Dimethylamino)benzoyl Chloride
4-(Dimethylamino)benzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) in dichloromethane (DCM) under reflux for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid (95–98% purity).
Amide Formation
The acyl chloride is dissolved in THF and added to a solution of tert-butylamine (2.0 equiv) and sodium hydroxide (1.5 equiv) at 0°C. The mixture is stirred for 2 hours, followed by extraction with DCM and drying over Na₂SO₄. This method achieves 78–85% yield, with shorter reaction times but lower efficiency compared to carbodiimide-mediated coupling.
Alternative Synthetic Approaches
Reductive Amination-Formylation Tandem Reaction
A two-step protocol involves reductive amination of 4-nitrobenzaldehyde with tert-butylamine, followed by formylation. Hydrogenation of the nitro group (Pd/C, H₂) produces 4-(tert-butylamino)benzaldehyde, which is treated with formic acid under Dean-Stark conditions to yield the formamide. This method offers 70–75% overall yield but requires stringent control over hydrogenation parameters to prevent over-reduction.
Solid-Phase Synthesis Using Resin-Bound Intermediates
A patented approach immobilizes 4-(dimethylamino)phenylamine on Wang resin, followed by formylation with tert-butyl formate and cleavage with trifluoroacetic acid (TFA). While enabling high-throughput synthesis, the method suffers from low yields (60–65%) due to incomplete resin loading.
Comparative Analysis of Preparation Methods
The table below summarizes critical parameters for each synthetic route:
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide coupling | 85–92 | 12–18 h | High yield, mild conditions | Requires costly reagents |
| Schotten-Baumann | 78–85 | 2–4 h | Fast, simple workup | Acyl chloride synthesis hazardous |
| Reductive amination | 70–75 | 24–36 h | No coupling agents needed | Multi-step, moderate yield |
| Solid-phase synthesis | 60–65 | 48 h | Amenable to automation | Low yield, resin cost |
Research Findings and Optimization Studies
Solvent Effects on Carbodiimide Coupling
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the intermediate. THF achieves higher yields (90%) compared to DCM (82%) due to improved solubility of the carboxylate intermediate.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[4-(dimethylamino)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl[4-(dimethylamino)phenyl]formamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl[4-(dimethylamino)phenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the formamide group can act as a hydrogen bond donor or acceptor. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : The tert-butyl group introduces significant steric bulk, which may reduce reactivity in nucleophilic reactions compared to smaller substituents (e.g., methyl groups in ).
Biological Activity
Tert-butyl[4-(dimethylamino)phenyl]formamide (CAS Number: 887573-45-7) is an organic compound with notable structural features, including a tert-butyl group, a dimethylamino group, and a formamide moiety attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.
Molecular Formula: C13H20N2O
Molecular Weight: 232.32 g/mol
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with tert-butylamine in the presence of formylating agents such as formic acid. This reaction is generally performed under mild conditions to maximize yield and purity. The compound's unique structure contributes to its diverse reactivity, allowing it to undergo oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the formamide group can act as both a hydrogen bond donor and acceptor. These interactions are critical for the compound's binding affinity and specificity towards its biological targets.
Biological Activity
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its biological effects have been investigated through various assays:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A study conducted on multiple myeloma cells demonstrated that the compound could downregulate pro-inflammatory cytokines such as IL-8, suggesting its potential role in cancer therapy by modulating inflammatory responses .
- Mechanistic Insights : Research has indicated that the compound interacts with bromodomain proteins, which are crucial for gene regulation. This interaction may lead to selective inhibition of certain pathways involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Di-tert-butyl(4-dimethylaminophenyl)phosphine | Similar structure with phosphine group | Moderate biological activity | Used in coordination chemistry |
| 4-(Dimethylamino)benzaldehyde | Precursor in synthesis | Limited biological activity | Commonly used in organic synthesis |
This compound stands out due to its formamide group, which enhances its stability and solubility compared to phosphine analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl[4-(dimethylamino)phenyl]formamide, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling tert-butyl carbamate derivatives with dimethylamino-substituted aryl halides via palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamates can react with 4-(dimethylamino)phenylboronic acid under Suzuki-Miyaura conditions. Optimization typically requires testing catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (70–100°C). Reaction progress should be monitored via TLC or LC-MS .
- Efficiency : Yield improvements may involve ligand screening (e.g., XPhos) or microwave-assisted synthesis to reduce reaction time. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.3 ppm for CH₃), dimethylamino (δ ~2.8–3.0 ppm), and formamide (δ ~8.0–8.5 ppm for CONH) groups.
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₉N₂O₂: 235.1447).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities from incomplete coupling or hydrolysis .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Solubility Data : The compound dissolves moderately in DMSO (20 mg/mL) and DMF (15 mg/mL) but poorly in aqueous buffers. For cell-based studies, prepare stock solutions in DMSO and dilute in culture media (<0.1% DMSO to avoid cytotoxicity). Precipitate formation in PBS requires sonication or co-solvents (e.g., cyclodextrins) .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insight : The bulky tert-butyl group hinders nucleophilic attack at the formamide carbonyl, reducing reaction rates. Computational modeling (DFT) can predict steric maps and identify reactive conformers. Experimentally, compare reaction kinetics with non-bulky analogs (e.g., methyl-substituted derivatives) under identical conditions .
- Case Study : In SN2 reactions with alkyl halides, tert-butyl derivatives show 30–50% lower yields than methyl analogs, highlighting steric limitations .
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
- Troubleshooting : Discrepancies in NMR chemical shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or hydration. Validate assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, ensure ionization efficiency by comparing ESI vs. MALDI techniques .
- Example : A reported δ 8.2 ppm (formamide NH) in DMSO-d₆ shifts to δ 7.9 ppm in CDCl₃ due to hydrogen bonding differences .
Q. What strategies mitigate degradation of this compound under acidic or basic conditions?
- Stability Studies : Perform accelerated degradation tests (pH 1–13, 40°C) monitored via HPLC. Acidic conditions hydrolyze the tert-butyl group (yielding 4-(dimethylamino)benzamide), while basic conditions cleave the formamide bond. Stabilization strategies include lyophilization (for storage) or buffering reaction media to neutral pH .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?
- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (KD). Molecular docking (AutoDock Vina) predicts interactions with active sites, such as hydrogen bonding with the formamide group or π-π stacking with the aryl ring. Validate via mutagenesis (e.g., replacing key residues in the target protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
